N-Propylbenzilamide

CAS No.:

Cat. No.: VC1052706

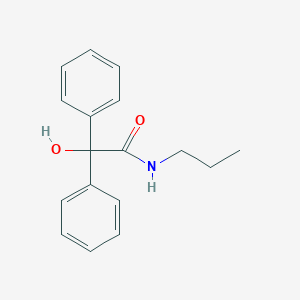

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19NO2 |

|---|---|

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | 2-hydroxy-2,2-diphenyl-N-propylacetamide |

| Standard InChI | InChI=1S/C17H19NO2/c1-2-13-18-16(19)17(20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,20H,2,13H2,1H3,(H,18,19) |

| Standard InChI Key | ALYNHPLBMYWVLF-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

| Canonical SMILES | CCCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Introduction

Structural Characteristics and Properties

N-Propylbenzamide features a distinctive molecular architecture consisting of a benzene ring connected to a carboxamide group (CONH), with a propyl chain (CH2CH2CH3) attached to the nitrogen atom of the amide. This structural arrangement contributes to its chemical behavior and reactivity patterns.

Spectroscopic Identification

Structural confirmation of N-Propylbenzamide typically employs complementary spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals corresponding to aromatic protons and aliphatic protons in the propyl chain.

-

Infrared (IR) spectroscopy shows a strong carbonyl stretch around 1650 cm-1, indicative of the amide functional group.

Physical Properties

N-Propylbenzamide typically appears as a crystalline solid with moderate solubility in organic solvents such as ethanol, methanol, and chloroform. Its physical state and solubility profile make it suitable for various synthetic transformations and analytical procedures.

Synthetic Methodologies

Multiple synthetic routes have been established for the preparation of N-Propylbenzamide, each with specific advantages depending on the required purity, scale, and available reagents.

Common Synthetic Approaches

The synthesis of N-Propylbenzamide typically involves the reaction of propylamine with benzoic acid or its derivatives. One established approach includes the condensation of benzaldehyde with propan-1-amine in the presence of catalysts such as tetrabutylammonium iodide (Bu4NI) and tert-butyl hydroperoxide (TBHP), yielding the desired product with approximately 59% isolated yield.

Alternative Synthetic Routes

Research has documented alternative methods, including the reaction of propan-1-amine with 4-methylbenzenesulfonyl chloride followed by treatment with 3-chlorobenzoyl chloride to yield related compounds. This approach demonstrates the versatility of amine reactions in synthesizing benzamides and provides pathways for preparing structurally diverse derivatives.

Chemical Reactivity

N-Propylbenzamide can participate in various chemical transformations, making it valuable in organic synthesis and chemical research.

Reaction Types

The compound's reactivity profile includes:

-

Hydrolysis reactions under acidic or basic conditions

-

Reduction reactions involving the carbonyl group

-

Functionalization of the aromatic ring through electrophilic substitution

-

Modifications of the propyl chain

Reaction Kinetics

Studies have indicated that the kinetics of reactions involving N-Propylbenzamide can vary based on solvent choice, demonstrating different orders of reaction depending on the medium used. This property has implications for optimizing reaction conditions in synthetic applications.

Applications in Scientific Research

N-Propylbenzamide has demonstrated utility across multiple research domains, with particular significance in pharmaceutical development and organic synthesis.

Pharmaceutical Applications

Research has identified N-Propylbenzamide as a metabolite potentially involved in cancer metabolism, suggesting its role in tumor biology and possible applications in cancer treatment strategies. The compound's structural characteristics allow it to be modified to enhance biological activity, with derivatives synthesized to improve pharmacological properties such as increased lipophilicity for better absorption.

Organic Synthesis Applications

As an important intermediate in organic synthesis, N-Propylbenzamide's reactivity allows for various transformations:

-

Synthesis of more complex benzamide derivatives through acylation and amidation processes

-

Participation in electrochemical synthesis methods, demonstrating versatility in generating new compounds under mild conditions

-

Serving as a precursor for pharmaceutically relevant compounds

| Compound | Cell Line A | Cell Line B | Cell Line C |

|---|---|---|---|

| 5j | 29.4 ± 5.2 | 23.1 ± 3.1 | 13.5 ± 2.3 |

| 5k | 24.2 ± 2.4 | 27.3 ± 4.9 | > 100 |

| 5l | 0.4 ± 0.1 | 1.9 ± 0.4 | 1.1 ± 0.4 |

| 5m | 12.5 ± 0.9 | 9.4 ± 2.1 | > 100 |

| 5n | 19.3 ± 1.6 | 17.5 ± 3.1 | > 100 |

| Cisplatin | 31.5 ± 6.5 | 0.6 ± 0.11 | 25.4 ± 1.8 |

| Doxorubicin | 0.4 ± 0.1 | 0.1 ± 0.03 | 0.2 ± 0.02 |

These data demonstrate that certain benzamide derivatives exhibit potent cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Cell Cycle Analysis

Further investigation into the mechanism of action of benzamide derivatives included cell cycle analysis studies. MDA-MB-231 cells treated with selected compounds showed alterations in cell cycle progression, as detailed in Table 2:

Table 2: Cell Cycle Distribution (%) After Treatment with Benzamide Derivatives

| Treatment | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) |

|---|---|---|---|---|

| 5g (30 μM) | 0.66 ± 0.25 | 66.45 ± 4.06 | 10.24 ± 2.68 | 22.65 ± 4.55 |

| 5l (10 μM) | 0.90 ± 0.12 | 66.97 ± 2.10 | 8.91 ± 0.67 | 23.23 ± 1.75 |

| 5l (30 μM) | 1.55 ± 0.32* | 67.04 ± 0.62 | 8.36 ± 1.25 | 23.05 ± 1.62 |

| Control | 0.42 ± 0.11 | 67.22 ± 4.27 | 11.05 ± 3.07 | 21.32 ± 3.45 |

*Statistically significant difference compared to control (P < 0.05) .

These results suggest that benzamide derivatives may exert their cytotoxic effects partially through modulation of cell cycle progression, with compound 5l at 30 μM significantly increasing the sub-G1 population, which is often associated with apoptotic cell death .

Structure-Activity Relationships

The mechanism of action for N-Propylbenzamide and related compounds often involves their interaction with biological targets. Computational docking studies have been utilized to predict binding affinities and interactions with target proteins, providing insights into their potential therapeutic roles.

Comparison with Structural Analogs

N-Propylbenzamide belongs to a family of structurally related compounds whose properties can be systematically compared to establish structure-activity relationships.

Structural Variations

Table 3 presents a comparison of N-Propylbenzamide with structurally related compounds:

Table 3: Comparison of N-Propylbenzamide with Related Compounds

| Compound | Structural Features | Distinctive Properties |

|---|---|---|

| N-Propylbenzamide | Benzamide with propyl on nitrogen | Moderate lipophilicity, versatile intermediate |

| Benzamide | Parent compound without alkyl substitution | Lower lipophilicity, simpler structure |

| N-Methyl-N-propylbenzamide | Additional methyl on nitrogen | Increased steric hindrance, altered polarity |

| 4-Fluoro-N-propylbenzamide | Fluorine at para position | Enhanced polarity, improved separation efficiency |

| 4-Ethyl-N-propylbenzamide | Ethyl group on ring | Increased hydrophobicity |

Functional Comparisons

Current Research Trends and Future Directions

Research on N-Propylbenzamide continues to evolve, with several emerging areas of investigation.

Recent Advances

Current research focuses on:

-

Developing more efficient and environmentally friendly synthesis methods

-

Exploring applications in cancer metabolism and potential therapeutic interventions

-

Investigating the compound's role in biocatalytic processes

Future Research Directions

Promising avenues for future investigation include:

-

Detailed structure-activity relationship studies to optimize biological activity

-

Exploration of N-Propylbenzamide derivatives as targeted anticancer agents

-

Development of novel analytical methods incorporating N-Propylbenzamide-based stationary phases

-

Investigation of potential applications in materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume